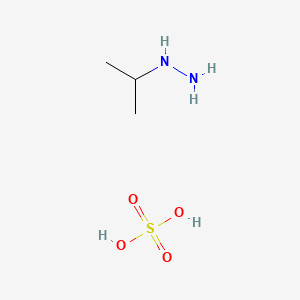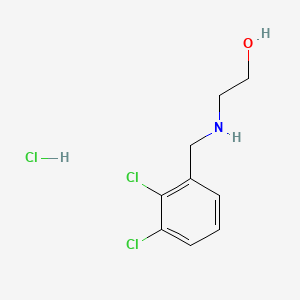![molecular formula C13H11ClO3S B1622101 [2-(4-Methoxyphenyl)phenyl]sulfonyl chloride CAS No. 173253-50-4](/img/structure/B1622101.png)
[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride
Vue d'ensemble
Description
[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride, commonly known as MPPS, is a chemical compound that has been widely used in scientific research. It is a sulfonyl chloride derivative that is used as a reagent for the synthesis of various organic compounds. MPPS has been found to have multiple applications in the field of biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
A study by Muškinja et al. (2019) explored the synthesis of sulfonyl esters through reactions of sulfonyl chlorides with phenolic chalcone analogues. These compounds exhibited strong in vitro anticancer activities with high selectivity, inducing apoptotic cell death and cell cycle arrest in carcinoma cell lines, but showing little to no effect on non-cancerous cell lines (Muškinja et al., 2019).
Proton Exchange Membranes
Kim, Robertson, and Guiver (2008) discussed the synthesis of comb-shaped sulfonated poly(arylene ether sulfone) copolymers, which are used as proton exchange membranes in fuel cells. These membranes exhibited high proton conductivity, making them ideal materials for fuel cell applications (Kim, Robertson, & Guiver, 2008).
Fluorescent Labeling Reagents
Tsuruta et al. (2000) developed highly sensitive fluorescent labeling reagents for the determination of phenols by high-performance liquid chromatography (HPLC). These reagents, including 2-(alkyloxy)-4-(2-phthalimidinyl)phenylsulfonyl chlorides, react with phenols to produce fluorescent sulfonyl esters, which are useful for the sensitive detection of urinary phenol and p-cresol (Tsuruta et al., 2000).
Nanofiltration Membranes
Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes that demonstrated increased water flux and high rejection of dyes, suggesting their potential application in water treatment and purification processes (Liu et al., 2012).
Mécanisme D'action
Target of Action
Compounds like “[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride” often target proteins, receptors, and enzymes in the body. They can interact with these targets due to their structural similarity to naturally occurring molecules .
Mode of Action
The compound might interact with its targets through various chemical reactions. For instance, it could undergo nucleophilic substitution or free radical reactions .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. It might inhibit or activate certain enzymes, thereby altering the normal functioning of these pathways .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)18(14,15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEWDESVBIEIIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392137 | |
| Record name | 2-(4-methoxyphenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173253-50-4 | |
| Record name | 2-(4-methoxyphenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-Chloro-3-(2-methylpropoxy)propyl]pyrrolidine](/img/structure/B1622021.png)








![4-[4-Methoxy-3-[2-(4-phenyl-1-piperazinyl)ethoxy]phenyl]pyrrolidin-2-one](/img/structure/B1622037.png)

